Chemical properties and stability of 1-Ethylpiperidin-4-one oxime
Chemical properties and stability of 1-Ethylpiperidin-4-one oxime
An In-Depth Technical Guide to the Chemical Properties and Stability of 1-Ethylpiperidin-4-one Oxime
Executive Summary
1-Ethylpiperidin-4-one oxime is a derivative of the versatile synthetic intermediate, 1-Ethylpiperidin-4-one. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, making its derivatives, including oximes, of significant interest to researchers in medicinal chemistry and drug development.[1] This guide provides a comprehensive technical overview of the chemical properties, stability, synthesis, and analytical characterization of 1-Ethylpiperidin-4-one oxime, designed for scientists and professionals in the field. By synthesizing data from analogous compounds and established chemical principles, this document offers field-proven insights and self-validating protocols to ensure scientific integrity and practical applicability.
Core Chemical and Physical Properties
Understanding the fundamental properties of 1-Ethylpiperidin-4-one oxime and its parent ketone is crucial for its synthesis, handling, and application. While specific experimental data for the oxime is not broadly published, its properties can be reliably predicted from its structure and the extensive data available for its precursor.
Properties of 1-Ethylpiperidin-4-one Oxime
The oxime is prepared from its corresponding ketone, and its primary identifiers are summarized below. It is a useful research chemical and building block.[]
| Property | Value | Source |
| IUPAC Name | N-(1-ethylpiperidin-4-ylidene)hydroxylamine | [] |
| CAS Number | 272442-34-9 | [] |
| Molecular Formula | C₇H₁₄N₂O | [] |
| Molecular Weight | 142.2 g/mol | [] |
| Canonical SMILES | CCN1CCC(=NO)CC1 | [] |
Properties of Precursor: 1-Ethylpiperidin-4-one
The precursor, 1-Ethylpiperidin-4-one, is a well-characterized compound, and its properties provide essential context for working with the oxime derivative. It is a colorless to light yellow liquid that is miscible with water.[3][4]
| Property | Value | Source |
| Synonyms | N-Ethyl-4-piperidone, 1-Ethyl-4-oxopiperidine | [3] |
| CAS Number | 3612-18-8 | [5] |
| Molecular Formula | C₇H₁₃NO | [5] |
| Molecular Weight | 127.18 g/mol | [5][6] |
| Appearance | Colorless to light orange/yellow clear liquid | [3][4] |
| Melting Point | 30-32 °C | [4] |
| Boiling Point | 46-48 °C @ 1 mmHg (173-175 °C at atm. pressure) | [3][4][7] |
| Density | 0.944 g/mL at 25 °C | [4][7] |
| Flash Point | 70 °C (156 °F) | [4] |
| Water Solubility | Miscible | [4] |
| Storage Temp. | 2-8 °C | [4] |
Synthesis and Purification
Scientific Rationale
The conversion of a ketone to an oxime is a classic condensation reaction. The process involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of 1-Ethylpiperidin-4-one. This is typically performed in the presence of a mild base to neutralize the HCl salt of hydroxylamine, liberating the free nucleophile. The reaction equilibrium is driven forward by the formation of a stable C=N double bond and the elimination of water. Microwave-assisted synthesis has been shown to be a highly efficient method for preparing oximes, offering significantly reduced reaction times and improved yields compared to traditional reflux techniques.
Experimental Protocol: Oximation of 1-Ethylpiperidin-4-one
This protocol describes a robust method for synthesizing 1-Ethylpiperidin-4-one oxime.
Materials:
-
1-Ethylpiperidin-4-one
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃) or Triethylamine (TEA)
-
Ethanol (or other suitable solvent like acetonitrile)[8]
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography, if needed)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-Ethylpiperidin-4-one (1.0 eq) in ethanol.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) and a base such as sodium carbonate (1.5 eq) to the solution.[8]
-
Reaction: Stir the mixture at room temperature or heat to a gentle reflux (e.g., 60-80°C). The choice of temperature depends on the desired reaction rate. For an alternative high-efficiency method, microwave irradiation at 80°C for 20 minutes can be employed.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl Acetate/Hexane). The disappearance of the starting ketone spot indicates reaction completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Redissolve the residue in deionized water and extract the product with ethyl acetate (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Ethylpiperidin-4-one oxime.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel if necessary.[1]
Stability and Storage
Stability Profile
-
Precursor Stability: The parent ketone, 1-Ethyl-4-piperidone, is listed as stable under normal conditions.[9]
-
Thermal Stability: The compound should be kept away from open flames, hot surfaces, and other sources of ignition.[9] Heating may lead to decomposition.
-
pH Sensitivity: Oximes can be susceptible to hydrolysis back to the corresponding ketone and hydroxylamine under strongly acidic conditions. Under specific acidic catalysis, they can also undergo the Beckmann rearrangement. Stability is generally better under neutral or slightly basic conditions.
-
Incompatibilities: The compound is expected to be incompatible with strong oxidizing agents and strong bases, similar to its precursor.[9]
Recommended Storage Conditions
To ensure long-term integrity, 1-Ethylpiperidin-4-one oxime should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Storage at refrigerated temperatures (2-8°C), as recommended for the precursor, is advisable.[4] Protection from light is also recommended to prevent potential photochemical degradation.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic methods provides a self-validating system for structural elucidation.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural confirmation.[11]
-
¹H NMR: Expected signals include a triplet and quartet for the N-ethyl group, and complex multiplets for the diastereotopic protons on the piperidine ring. The hydroxyl proton of the oxime may appear as a broad singlet.
-
¹³C NMR: Key signals will include those for the N-ethyl carbons, the piperidine ring carbons, and a characteristic downfield signal for the C=N carbon, typically observed in the 150-160 ppm range.[11] The stereochemistry of piperidin-4-one oximes can be investigated in detail using NMR.[12]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Expected characteristic absorption bands include a medium C=N stretch (~1650 cm⁻¹), a broad O-H stretch (~3200-3400 cm⁻¹), and C-H stretching bands (~2800-3000 cm⁻¹).[10]
Safety and Handling
Hazard Assessment
A specific Safety Data Sheet (SDS) for 1-Ethylpiperidin-4-one oxime is not widely available. Therefore, a conservative approach to handling is required, based on the known hazards of its precursor and related piperidine structures.
-
1-Ethylpiperidin-4-one Hazards: The precursor is a combustible liquid that causes skin irritation and serious eye irritation.[6]
-
General Piperidine Hazards: Piperidine and its simple derivatives can be harmful if swallowed, toxic in contact with skin, and cause respiratory tract irritation.[13][14]
Based on this, 1-Ethylpiperidin-4-one oxime should be handled as a compound that is potentially combustible, harmful, and irritating to the skin, eyes, and respiratory system.
Handling Precautions
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[13]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid breathing vapors or dust.[9]
-
Handling Practices: Avoid contact with skin, eyes, and clothing.[9] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Keep the compound away from heat, sparks, and open flames.[15]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]
Conclusion
1-Ethylpiperidin-4-one oxime represents a valuable building block for chemical synthesis, particularly in the realm of drug discovery. This guide has detailed its core chemical properties, drawing upon the well-documented data of its parent ketone. A reliable synthetic protocol, recommendations for stable storage, and a comprehensive analytical workflow have been provided to ensure researchers can produce and validate this compound with confidence. By adhering to the outlined safety and handling procedures, professionals can safely integrate this versatile intermediate into their research and development pipelines.
References
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77159, 1-Ethylpiperidin-4-one. Retrieved from [Link]
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Defense Technical Information Center. (2025). Piperidine Synthesis. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1-Ethyl-4-piperidone in NIST Chemistry WebBook. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Applications. (2024). Synthesis, Characterization Of Piperidin-4-One Oxime and its effect on Pathogenic Bacteria isolated from hospitals. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 1-Ethyl-4-piperidone (CAS 3612-18-8). Retrieved from [Link]
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PubMed. (2010). Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers. Retrieved from [Link]
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Vietnam Journal of Science, Technology and Engineering. (2025). Investigating the preparation of oxime derivatives of azacrown ethers containing piperidine-4-one heterocycles under microwave irradiation. Retrieved from [Link]
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Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
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ResearchGate. (2023). Synthesis, spectral, quantum chemical, biological, molecular docking and mathematical investigations of piperidin-4-one oxime picrates. Retrieved from [Link]
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